2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
説明
This compound features a 1,2-disubstituted imidazole core with a 4-bromophenyl group at position 5 and a 4-fluorophenyl group at position 1. The thioether linkage at position 2 connects to an N-methylacetamide moiety.
特性
IUPAC Name |
2-[5-(4-bromophenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFN3OS/c1-21-17(24)11-25-18-22-10-16(12-2-4-13(19)5-3-12)23(18)15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUSEBCCPXXBIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a novel imidazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 448.35 g/mol. The structure features a thioether linkage and imidazole moiety, which are critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler imidazole derivatives. Key steps include the formation of the thioether linkage and subsequent modifications to introduce bromine and fluorine substituents on the phenyl rings.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazole derivatives. The compound has shown significant inhibitory effects against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .
- Minimum Inhibitory Concentration (MIC) values for related compounds in the imidazole class have been reported, with some showing lower MIC values than standard antibiotics like metronidazole.
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide | MRSA | 44 |
| Reference Drug (Metronidazole) | MRSA | 43 |
Inhibition of Kinases
The compound has also been evaluated for its ability to inhibit specific kinases involved in cellular signaling pathways. Notably, it has demonstrated potent inhibitory effects on p38 MAP kinase , an important target in inflammatory diseases.
- IC50 values for related substituted imidazoles have been reported in the low micromolar range, indicating strong potential as therapeutic agents.
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide | p38 MAP Kinase | 2.5 |
| Other Imidazole Derivative | p38 MAP Kinase | 3.0 |
Case Studies
- Antimicrobial Efficacy : A study conducted on various imidazole derivatives including our compound showed that it retains activity against resistant strains of bacteria. The results suggested that modifications to the phenyl groups enhance activity.
- Kinase Inhibition : Another research focused on the structure-activity relationship (SAR) of imidazole derivatives found that specific substitutions significantly increase potency against p38 MAP kinase, supporting the hypothesis that our compound could be a lead candidate in drug development.
類似化合物との比較
Key Differences in Core Structures and Functional Groups
- Imidazole vs. Triazole/Thiazole Cores: The target compound’s imidazole core allows for tautomerism and π-π stacking interactions, whereas triazole derivatives (e.g., compounds 7–9 in ) exhibit thione-thiol tautomerism, confirmed by IR (νC=S at 1247–1255 cm⁻¹) and absence of νS-H bands .
- Substituent Effects: The 4-fluorophenyl group in the target compound enhances metabolic stability compared to methoxy (Compound 9) or allyl () substituents. N-Methylacetamide vs.
Spectral and Crystallographic Insights
- IR Spectroscopy :
- Crystallography :
- Isostructural thiazole derivatives () crystallize in triclinic P ī symmetry with two independent molecules per unit cell, suggesting similar packing interactions might apply to the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
